4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid
Overview
Description
4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol This compound is characterized by a pyrrolo[1,2-a]pyrimidine core structure, which is a fused bicyclic system containing both pyrrole and pyrimidine rings
Mechanism of Action
Target of Action
The primary target of 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid is thrombin , a serine protease that plays a crucial role in blood clotting .
Mode of Action
This compound acts as a thrombin inhibitor . It binds to thrombin, preventing it from converting fibrinogen into fibrin, the protein that forms blood clots .
Biochemical Pathways
By inhibiting thrombin, this compound affects the coagulation cascade , a series of reactions that lead to the formation of a blood clot . The inhibition of thrombin prevents the formation of fibrin, thereby preventing clot formation .
Result of Action
The primary result of the action of this compound is the prevention of blood clot formation . By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of blood clots .
Preparation Methods
The synthesis of 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps :
Formation of the Pyrrole Ring: The initial step involves the formation of a pyrrole ring through the reaction of a suitable precursor with acyl (bromo)acetylenes.
Cyclization: The intermediate product undergoes intramolecular cyclization to form the pyrrolo[1,2-a]pyrimidine core structure.
Oxidation: The final step involves the oxidation of the intermediate to introduce the oxo group at the 4-position, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid undergoes various types of chemical reactions, including :
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups, such as halogens, alkyl groups, or aryl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Comparison with Similar Compounds
4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid can be compared with other similar compounds, such as :
4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid: This compound has a similar core structure but differs in the position of the carboxylic acid group.
Pyrrolo[1,2-a]pyrazines: These compounds have a similar fused bicyclic system but contain a pyrazine ring instead of a pyrimidine ring.
Pyrrolo[1,2-a]pyrimidine derivatives: Various derivatives of pyrrolo[1,2-a]pyrimidine have different substituents and functional groups, leading to diverse chemical and biological properties.
Properties
IUPAC Name |
4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-7-5(8(12)13)4-9-6-2-1-3-10(6)7/h4H,1-3H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRTVAGIGIAARK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(C(=O)N2C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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